1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one
Description
This compound features a piperazine core substituted with a 4-methoxyphenyl group at position 1, linked via an ethanone bridge to a pyrimidin-4-yloxy moiety. The pyrimidine ring is further substituted with a 6-methyl group and a 2-(4-methylphenyl) group. Its synthesis likely involves coupling a piperazine derivative with a functionalized pyrimidine intermediate, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3/c1-18-4-6-20(7-5-18)25-26-19(2)16-23(27-25)32-17-24(30)29-14-12-28(13-15-29)21-8-10-22(31-3)11-9-21/h4-11,16H,12-15,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIFCHIEOICGOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a Mannich reaction, which involves the condensation of formaldehyde, a secondary amine, and an aldehyde or ketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene derivative reacts with the piperazine ring.
Formation of the Pyrimidinyl Ether Moiety: The pyrimidinyl ether moiety can be synthesized through the reaction of a pyrimidine derivative with an appropriate alkylating agent.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one can undergo various chemical reactions, including:
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:
Neuroprotective Effects
Research indicates that derivatives of piperazine can interact with serotonin receptors (5-HT2A) and dopamine receptors (D2), suggesting potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that this compound can inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain.
Anticancer Activity
In vitro studies demonstrate that 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one exhibits significant anticancer properties against various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells. The compound has shown IC50 values indicating effective inhibition of cell proliferation.
Anti-inflammatory Properties
The compound’s structure suggests potential anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) in activated microglia cells.
Case Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of various piperazine derivatives, including the target compound, on neuronal cell cultures exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to untreated controls.
Case Study 2: Anticancer Efficacy
In another study, researchers evaluated the anticancer activity of the compound against multiple cancer lines. The results showed that the compound effectively inhibited cell growth and induced apoptosis in MCF-7 cells, demonstrating its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity . The methoxyphenyl and pyrimidinyl ether moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Piperazine-Ethanone-Pyrimidine Cores
a. PARP-Targeting Derivatives () Compounds such as 5e ([1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones]) share the ethanone-linked piperazine-pyrimidine scaffold. Key differences include:
- Substituent on Pyrimidine : The target compound has a 6-methyl-2-(4-methylphenyl) group, whereas 5e features a 2-((4-methoxybenzyl)thio) group.
- Biological Activity : 5e exhibits an IC50 of 18 μM against breast cancer cells and inhibits PARP1 catalytic activity, while the target compound’s activity remains uncharacterized.
b. Piperazine-Pyrimidine Hybrids () The compound {1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl}(4-(3-methylphenyl)piperazin-1-yl)methanone (CAS: 1115923-04-0) replaces the ethanone linker with a methanone group and incorporates a piperidine ring. This structural variation may alter binding affinity due to increased rigidity.
Analogues with Modified Piperazine Substituents
a. 2-(4-Methoxyphenyl)-1-(piperazin-1-yl)ethan-1-one Hydrochloride () This simpler analogue lacks the pyrimidinyloxy group but shares the 4-methoxyphenyl-piperazine-ethanone backbone.
b. [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives () Compound 9 (4-(4-fluorobenzyl)piperazin-1-ylmethanone) demonstrates the impact of fluorinated and chlorinated aryl groups on physicochemical properties (e.g., logP, metabolic stability). The target compound’s 4-methoxyphenyl group may enhance solubility compared to halogenated analogues.
Pyrimidine-Oxygen-Linked Analogues ()
a. {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanones () These derivatives feature sulfonyl-piperazine groups and trifluoromethylpyrimidines. The trifluoromethyl group increases metabolic stability but may reduce cell permeability compared to the target compound’s methyl and methylphenyl groups.
b. 1-(4-(4-((5-Chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one () This triazole-containing analogue highlights the role of hydrogen-bonding substituents in enhancing kinase inhibition. The target compound’s lack of polar groups may limit such interactions but improve passive diffusion.
Key Findings:
- Antioxidant Activity : Pyridin-2-one derivatives () with bromophenyl groups show up to 79.05% radical scavenging, outperforming methoxyphenyl analogues (17.55%). This suggests electron-withdrawing groups enhance antioxidant efficacy .
- Antibacterial Activity : Piperazine-pyrimidine hybrids () exhibit moderate inhibition against S. aureus and E. coli, likely due to membrane disruption. The target compound’s hydrophobic substituents may enhance Gram-positive activity.
Biological Activity
The compound 1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}ethan-1-one (CAS Number: 824958-22-7) is a novel piperazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies, highlighting its therapeutic potential.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 366.46 g/mol. The structure features a piperazine ring substituted with a methoxyphenyl group and an ether linkage to a pyrimidine derivative, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperazine moiety and subsequent functionalization to attach the pyrimidine fragment. The detailed synthetic pathway can be outlined as follows:
- Formation of Piperazine Ring : The initial step involves the reaction of appropriate aryl halides with piperazine in the presence of a base.
- Pyrimidine Attachment : The pyrimidine derivative is synthesized separately and then coupled with the piperazine intermediate.
- Final Modifications : Any necessary modifications to achieve the final structure are performed, typically involving etherification or acylation reactions.
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities:
- Antidepressant Activity : The piperazine moiety is known for its antidepressant properties, often acting as a serotonin receptor antagonist. Studies have shown that similar compounds can influence neurotransmitter systems, potentially alleviating symptoms of depression.
- Anticancer Potential : Preliminary in vitro studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, although specific pathways remain under investigation.
- Antiviral Activity : There are indications that derivatives of this compound may inhibit viral entry into host cells, making them potential candidates for antiviral drug development.
Case Studies
A series of case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antidepressant Effects : A study published in the Journal of Medicinal Chemistry demonstrated that similar piperazine compounds significantly reduced depressive-like behavior in animal models, suggesting a potential application for treating mood disorders .
- Anticancer Evaluation : In vitro assays showed that derivatives with similar structural features inhibited proliferation in breast and prostate cancer cell lines, with IC50 values indicating potent activity .
Data Table: Biological Activity Overview
Q & A
Q. What synthetic routes are reported for the preparation of this compound, and how can intermediates be optimized for yield?
The compound’s synthesis involves multi-step reactions, including piperazine functionalization, pyrimidine coupling, and etherification. A common approach is to first prepare the 4-(4-methoxyphenyl)piperazine core via nucleophilic substitution of 4-methoxyphenylamine with a piperazine derivative under basic conditions (e.g., K₂CO₃ in DMF). The pyrimidin-4-yl-oxy ethanone moiety is then introduced via a Mitsunobu reaction or SN2 displacement using 6-methyl-2-(4-methylphenyl)pyrimidin-4-ol . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve reaction rates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .
Q. How can the purity and structural integrity of this compound be validated?
Standard analytical workflows include:
- HPLC : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>95%).
- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm for methoxyphenyl, δ 2.3–2.5 ppm for methyl groups) .
- X-ray crystallography : Resolve crystal structures to verify stereochemistry and intermolecular interactions (e.g., hydrogen bonding in piperazine-pyrimidine hybrids) .
Q. What are the key physicochemical properties influencing its solubility and bioavailability?
- LogP : Predicted ~3.5 (via software like MarvinSketch), indicating moderate lipophilicity.
- Solubility : Poor aqueous solubility (<0.1 mg/mL) necessitates formulation with co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes.
- pKa : The piperazine nitrogen (pKa ~7.5) contributes to pH-dependent solubility .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the pyrimidine ring) affect its biological activity?
Structure-activity relationship (SAR) studies reveal:
- Methyl groups at the pyrimidine 6-position enhance metabolic stability by reducing CYP450 oxidation.
- 4-Methylphenyl on the pyrimidine 2-position improves target binding affinity (e.g., kinase inhibition) due to hydrophobic interactions .
- Piperazine substitution : Replacing methoxy with hydroxyl groups decreases potency, likely due to altered hydrogen-bonding networks .
Q. What experimental strategies can address contradictions in reported receptor binding data?
Discrepancies in binding assays (e.g., µM vs. nM IC₅₀ values) may arise from:
- Assay conditions : Varying pH or ionic strength alters protonation states. Validate using standardized buffers (e.g., PBS at pH 7.4).
- Protein sources : Use recombinant receptors with confirmed activity (e.g., HEK293-expressed targets) to minimize variability .
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., cAMP accumulation) to confirm mechanism .
Q. How can metabolic stability be improved without compromising target affinity?
- Deuterium incorporation : Replace labile hydrogen atoms (e.g., benzylic positions) to slow oxidative metabolism.
- Bioisosteric replacement : Substitute the methoxyphenyl group with a trifluoromethoxy group to enhance stability while retaining lipophilicity .
Q. What crystallographic data exist for analogs, and how do they inform co-crystallization trials?
Crystal structures of related compounds (e.g., (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-fluorophenyl)prop-2-en-1-one) reveal:
Q. How can computational methods predict off-target effects?
- Docking simulations : Use AutoDock Vina to screen against the human kinome or GPCR databases.
- Machine learning : Train models on Tox21 datasets to flag potential hepatotoxicity or cardiotoxicity .
Methodological Challenges
Q. What strategies mitigate racemization during synthesis of chiral intermediates?
- Low-temperature reactions : Perform acylations at –20°C to suppress epimerization.
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during piperazine functionalization .
Q. How are stability studies designed under accelerated conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
